molecular formula C15H18N2O3S B12795508 1-Propoxymethyl-6-(phenylthio)thymine CAS No. 133563-27-6

1-Propoxymethyl-6-(phenylthio)thymine

Katalognummer: B12795508
CAS-Nummer: 133563-27-6
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: VLJGNNUWYMFUAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propoxymethyl-6-(phenylthio)thymine is a synthetic compound known for its potential applications in medicinal chemistry, particularly in antiviral research. This compound is a derivative of thymine, a pyrimidine nucleobase, and features a phenylthio group at the 6-position and a propoxymethyl group at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propoxymethyl-6-(phenylthio)thymine typically involves multiple steps:

    Starting Material: The synthesis begins with thymine as the core structure.

    Introduction of the Phenylthio Group: A phenylthio group is introduced at the 6-position of thymine through a nucleophilic substitution reaction. This can be achieved by reacting thymine with phenylthiol in the presence of a suitable base such as sodium hydride.

    Introduction of the Propoxymethyl Group: The propoxymethyl group is introduced at the 1-position through an alkylation reaction. This involves reacting the intermediate compound with propoxymethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propoxymethyl-6-(phenylthio)thymine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

1-Propoxymethyl-6-(phenylthio)thymine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Propoxymethyl-6-(phenylthio)thymine involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus . The compound binds to the enzyme’s active site, preventing the incorporation of nucleotides into the viral DNA, thereby halting viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Propoxymethyl-6-(phenylthio)thymine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its propoxymethyl group enhances its solubility and bioavailability, while the phenylthio group contributes to its antiviral activity.

Eigenschaften

CAS-Nummer

133563-27-6

Molekularformel

C15H18N2O3S

Molekulargewicht

306.4 g/mol

IUPAC-Name

5-methyl-6-phenylsulfanyl-1-(propoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O3S/c1-3-9-20-10-17-14(11(2)13(18)16-15(17)19)21-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,18,19)

InChI-Schlüssel

VLJGNNUWYMFUAN-UHFFFAOYSA-N

Kanonische SMILES

CCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.